molecular formula C11H13NO B3046894 3-methyl-N-phenylbut-2-enamide CAS No. 13209-80-8

3-methyl-N-phenylbut-2-enamide

Cat. No.: B3046894
CAS No.: 13209-80-8
M. Wt: 175.23 g/mol
InChI Key: RINIQJLZLHTWKN-UHFFFAOYSA-N
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Description

3-Methyl-N-phenylbut-2-enamide is an organic compound with the molecular formula C11H13NO It is a member of the enamide family, characterized by the presence of an amide group conjugated to a double bond

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-methyl-N-phenylbut-2-enamide typically involves the reaction of 3,3-dimethylacryloyl chloride with aniline in the presence of a base such as diisopropylethylamine. The reaction is carried out in a solvent like dichloromethane at ambient temperature. After the reaction, the mixture is quenched with saturated sodium bicarbonate, and the organic layer is separated and purified to obtain the desired product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 3-Methyl-N-phenylbut-2-enamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the double bond to a single bond, forming saturated amides.

    Substitution: The amide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens and nucleophiles are employed under various conditions.

Major Products:

    Oxidation: Oxidized derivatives of the original compound.

    Reduction: Saturated amides.

    Substitution: Substituted enamides with different functional groups.

Scientific Research Applications

3-Methyl-N-phenylbut-2-enamide has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the production of polymers and other industrial chemicals

Mechanism of Action

The mechanism of action of 3-methyl-N-phenylbut-2-enamide involves its interaction with specific molecular targets. The amide group can form hydrogen bonds with biological molecules, influencing their function. The double bond in the enamide structure allows for conjugation with other molecules, enhancing its reactivity and potential biological activity .

Comparison with Similar Compounds

    N-Phenylbut-2-enamide: Lacks the methyl group at the 3-position.

    3-Methyl-N-phenylprop-2-enamide: Similar structure but with a different position of the double bond.

Uniqueness: 3-Methyl-N-phenylbut-2-enamide is unique due to the presence of the methyl group at the 3-position, which influences its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and contributes to its specific properties and applications .

Properties

IUPAC Name

3-methyl-N-phenylbut-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO/c1-9(2)8-11(13)12-10-6-4-3-5-7-10/h3-8H,1-2H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RINIQJLZLHTWKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC(=O)NC1=CC=CC=C1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70495803
Record name 3-Methyl-N-phenylbut-2-enamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70495803
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13209-80-8
Record name 3-Methyl-N-phenylbut-2-enamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70495803
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A mixture of 3-methyl-but-2-enoic acid (100 g, 1 mol) and SOCl2 (119 g, 1 mol) was heated at reflux for 3 h. The excess SOCl2 was removed under reduced pressure. CH2Cl2 (200 mL) was added followed by the addition of aniline (93 g, 1.0 mol) in Et3N (101 g, 1 mol) at 0° C. The mixture was stirred at room temperature for 1 h and quenched with HCl (5%, 150 mL). The aqueous layer was separated and extracted with CH2Cl2. The combined organic layers were washed with water (2×100 mL) and brine (100 mL), dried over Na2S O4 and concentrated to give 3-methyl-but-2-enoic acid phenylamide (120 g, 80%).
Quantity
100 g
Type
reactant
Reaction Step One
Name
Quantity
119 g
Type
reactant
Reaction Step One
Quantity
93 g
Type
reactant
Reaction Step Two
Name
Quantity
101 g
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

This is prepared analogously to a) from aniline and 3,3-dimethylacryloyl chloride. Yield 86% of theory; m.p. 124°-126° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
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0 (± 1) mol
Type
reactant
Reaction Step One

Synthesis routes and methods III

Procedure details

To a stirred solution of 4.1 g (0.44 mol) of aniline in 200 ml of chloroform, at 25° C., was added slowly a solution of 25 g (0.21 mol) of 3-methylcrotonoyl chloride in 100 ml of chloroform. The reaction mixture was refluxed for 1.5 hours, and then the precipitate was removed by filtration. The chloroform solution was washed successively with 1N hydrochloric acid and saturated sodium bicarbonate solution, and then it was dried (MgSO4) and evaporated in vacuo. This gave 33.5 g (91% yield) of the title compound as a solid, mp 122°-125° C.
Quantity
4.1 g
Type
reactant
Reaction Step One
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Yield
91%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-methyl-N-phenylbut-2-enamide
Reactant of Route 2
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3-methyl-N-phenylbut-2-enamide

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